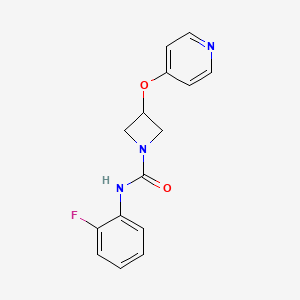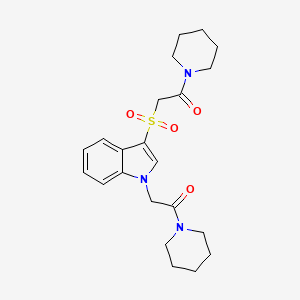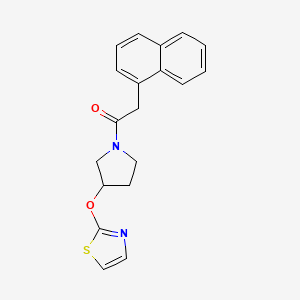
2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone, also known as NTE, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known to have a variety of biochemical and physiological effects, making it an important tool for researchers in a range of fields.
作用机制
The mechanism of action of 2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone is complex and not fully understood. It is known to interact with a variety of enzymes and receptors in the body, including the cannabinoid receptor CB1, the monoamine oxidase enzyme, and the histamine H3 receptor. These interactions can lead to changes in cellular signaling pathways, resulting in the various biological effects observed with 2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone.
Biochemical and Physiological Effects:
2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes and receptors involved in a range of cellular processes, including neurotransmitter release, dopamine metabolism, and immune function. Additionally, 2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of diseases.
实验室实验的优点和局限性
2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone has several advantages as a tool for scientific research. It is a highly specific compound, meaning that it can be used to target specific enzymes and receptors in the body. Additionally, it has been shown to have minimal toxicity and side effects, making it a safe tool for use in lab experiments. However, there are also limitations to the use of 2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone in scientific research. Its complex mechanism of action makes it difficult to fully understand its effects on the body, and its synthesis can be time-consuming and expensive.
未来方向
There are several future directions for research with 2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone. One area of interest is the development of new drugs and therapies based on the properties of 2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone. Additionally, further research is needed to fully understand the mechanisms of action of 2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone and its effects on various cellular processes. Finally, new synthesis methods for 2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone could be developed to improve its yield and reduce its cost, making it more accessible for use in scientific research.
Conclusion:
In conclusion, 2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone is a valuable tool for scientific research due to its unique properties and potential applications in the development of new drugs and therapies. Its complex mechanism of action and range of biochemical and physiological effects make it a fascinating subject for further study, and its use in lab experiments has the potential to lead to new discoveries in a range of fields.
合成方法
The synthesis of 2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone involves a multi-step process that requires several chemical reactions. The first step involves the synthesis of 1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone, which is then reacted with naphthalene-1-boronic acid to produce 2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone. This process has been optimized over the years, resulting in high yields of 2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone with minimal impurities.
科学研究应用
2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone has been used extensively in scientific research due to its unique properties. It has been shown to have a variety of biological effects, including the ability to modulate the activity of certain enzymes and receptors. This makes it a valuable tool for studying the mechanisms of various cellular processes, including signal transduction and gene expression. Additionally, 2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone has been used in the development of new drugs and therapies for a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
2-naphthalen-1-yl-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-18(12-15-6-3-5-14-4-1-2-7-17(14)15)21-10-8-16(13-21)23-19-20-9-11-24-19/h1-7,9,11,16H,8,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFKNBCAQKXEML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide](/img/structure/B2441526.png)



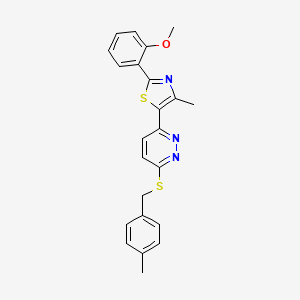
![2-(cyclopentylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2441533.png)
![(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2441534.png)
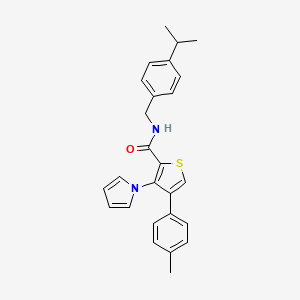
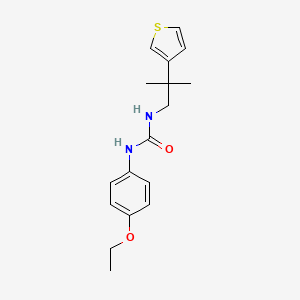
![4-[5-(1H-Pyrazol-5-yl)thiophene-2-carbonyl]morpholine-3-carbonitrile](/img/structure/B2441539.png)

![2-(3-(Dimethylamino)propyl)-6-methoxy-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2441542.png)
